molecular formula C7H7BrN2O2 B3013085 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid CAS No. 1862582-19-1

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid

Cat. No.: B3013085
CAS No.: 1862582-19-1
M. Wt: 231.049
InChI Key: CEBZXXJJPVOVME-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid (CAS 1862582-19-1) is a high-purity brominated pyridine derivative with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel active molecules. The structure, featuring a bromine atom and a methylamino group on the pyridine ring, makes it a versatile precursor for further functionalization via cross-coupling reactions and amide bond formation. It is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this chemical to explore new synthetic pathways and develop potential therapeutic agents.

Properties

IUPAC Name

5-bromo-2-(methylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBZXXJJPVOVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862582-19-1
Record name 5-bromo-2-(methylamino)pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid typically involves the bromination of 2-(methylamino)pyridine-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce nitroso or nitro derivatives.
  • Reduction reactions result in alcohols or aldehydes.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Building Block in Organic Synthesis
5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is utilized as a key intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds, which are important in pharmaceuticals and materials science.

1.2 Reaction Mechanisms
The compound's reactivity allows it to undergo several types of reactions:

  • Oxidation and Reduction : These processes can modify the compound's functional groups, enhancing its utility in synthetic pathways.
  • Formation of Biologically Active Molecules : By modifying its structure through substitution or coupling, researchers have developed new compounds with potential biological activity.

Biological Applications

2.1 Pharmacological Potential
Research indicates that 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid may exhibit various pharmacological activities:

  • Anticancer Activity : Investigations into its efficacy against cancer cells have shown promising results, suggesting it may inhibit tumor growth through specific molecular interactions.
  • Antiviral Properties : The compound is being explored for its potential to disrupt viral replication mechanisms, making it a candidate for antiviral drug development.

2.2 Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors within cells:

  • It may inhibit certain enzymes involved in nucleic acid synthesis or protein interactions, thereby affecting cellular processes critical for disease progression.

Industrial Applications

3.1 Material Science
In addition to its pharmaceutical applications, 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is also being investigated for use in developing new materials:

  • Polymers and Coatings : Its unique chemical properties make it suitable for creating advanced materials with tailored functionalities.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the compound's applications:

StudyFindings
Demonstrated efficient synthesis routes for derivatives with significant biological activity against dopamine receptors, indicating potential use as antiemetic agents.
Explored the use of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid in green chemistry applications, showcasing its role in environmentally friendly synthesis processes.
Investigated its use as a biochemical probe for enzyme inhibition studies, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the methylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
5-Bromo-2-(methylamino)pyridine-4-carboxylic acid Br (5), -NHCH₃ (2), -COOH (4) C₈H₇BrN₂O₂ 259.06* Pharmaceutical intermediates
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid Br (5), -CF₃ (2), -COOH (4) C₈H₃BrF₃NO₂ 298.01 Fluorinated drug synthesis
5-Bromo-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid Br (5), -N(CH₃)(C≡CH) (2), -COOH (4) C₁₀H₉BrN₂O₂ 269.09 Click chemistry, bioconjugation
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide Br (5), Cl (2), -CON(OMe)CH₃ (4) C₉H₉BrClN₂O₂ 307.54 Amide coupling, agrochemicals
5-Bromo-4-methylpyridine-2-carboxylic acid Br (5), -CH₃ (4), -COOH (2) C₇H₆BrNO₂ 232.04 Metal coordination, catalysis

Notes:

  • Electronic Effects: The methylamino group (-NHCH₃) in the target compound is electron-donating, enhancing nucleophilic aromatic substitution (NAS) at the bromine site. In contrast, the trifluoromethyl (-CF₃) group in the analogue is electron-withdrawing, reducing NAS but improving stability .
  • Reactivity: The carboxylic acid group enables esterification or amidation, while the methylamino group participates in hydrogen bonding, influencing solubility and crystal packing .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Boiling Point (°C) Purity (%)
5-Bromo-2-(methylamino)pyridine-4-carboxylic acid Not reported Not reported ≥95*
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid Not reported Not reported 96
5-Bromo-4-methylpyridine-2-carboxylic acid Not reported Not reported ≥95

Notes:

  • Limited melting/boiling point data are available for these niche compounds, but purity levels typically exceed 95% for synthetic applications .
  • The methylamino group may lower melting points compared to halogenated analogues due to reduced crystallinity .

Pharmacological and Industrial Relevance

  • Pharmaceuticals: The target compound’s methylamino group is advantageous in designing CNS-active drugs due to its ability to cross the blood-brain barrier .
  • Agrochemicals : The chloro- and trifluoromethyl-substituted variants are prevalent in herbicides and fungicides owing to their stability .

Biological Activity

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is characterized by the following structural features:

  • Bromine Atom : Enhances lipophilicity and may contribute to biological activity.
  • Methylamino Group : Potentially increases interaction with biological targets.
  • Carboxylic Acid Functionality : Important for solubility and interaction with enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025High
Escherichia coli0.019Moderate
Bacillus subtilis0.045Moderate

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

The mechanism by which 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid exerts its antimicrobial effects is not fully understood. However, it is hypothesized to involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt peptidoglycan layers in bacterial cell walls.
  • Disruption of Protein Synthesis : The compound may interfere with ribosomal function, inhibiting bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridine derivatives, providing insights into structure-activity relationships (SAR):

  • Dopamine Receptor Antagonism : A related compound exhibited significant antagonistic activity at dopamine D2 and D3 receptors, suggesting potential neuropharmacological applications.
  • Antifungal Activity : Research indicated that compounds with similar structures demonstrated antifungal properties against Candida species, leading to exploration in treating fungal infections.

Conclusion and Future Directions

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid shows promise as a biologically active compound with notable antimicrobial properties. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Derivatization Studies : Modifying the chemical structure to enhance potency and reduce toxicity.

The ongoing exploration of this compound could lead to significant advancements in antimicrobial therapy and other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-(methylamino)pyridine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including bromination of pyridine precursors, followed by methylamine coupling and carboxylation. Patent methods (e.g., and ) highlight intermediates like brominated pyrazole-carboxylic acids and pyridine derivatives, with reaction optimization for regioselectivity. Key steps include:

  • Bromination using NBS (N-bromosuccinimide) or Br₂ under controlled conditions.
  • Nucleophilic substitution with methylamine at the 2-position.
  • Carboxylation via metal-mediated carbonylation or oxidation of methyl groups.
  • Purification via recrystallization or HPLC to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methylamino group at C2, bromine at C5) and aromatic proton splitting.
  • HPLC-MS : Assess purity (>97%) and molecular ion peaks (expected [M+H]+ ~ 245–247 Da).
  • FT-IR : Identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. What intermediates are commonly encountered during synthesis?

  • Methodological Answer : Key intermediates include:

  • 5-Bromo-2-fluoropyridine : Used for nucleophilic substitution with methylamine ( ).
  • Brominated pyridine-carboxylic acids : E.g., 5-bromo-3-pyridinecarboxylic acid (mp 178–180°C), as noted in and .
  • Methyl-protected derivatives : E.g., methyl esters for carboxylation steps ( ) .

Q. How do solubility and stability vary under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust pH to deprotonate the carboxylic acid for aqueous solubility ( ).
  • Stability : Store at 0–6°C in inert atmospheres to prevent debromination or oxidation. Monitor via TLC or HPLC for degradation products .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model:

  • Electron density distribution: Bromine’s electron-withdrawing effect on the pyridine ring.
  • Reaction pathways: Activation energies for nucleophilic substitution at C2.
  • Solvent effects: Polarizable continuum models (PCM) for reaction optimization ( ) .

Q. How should researchers resolve contradictory data in reaction optimization?

  • Methodological Answer :

  • Cross-validation : Use orthogonal techniques (e.g., NMR vs. LC-MS) to confirm product identity.
  • Yield discrepancies : Test reaction parameters (temperature, catalyst loading) systematically. For example, Suzuki coupling yields may vary with Pd catalyst choice ( ).
  • Impurity profiling : Compare retention times and fragmentation patterns with reference standards ( ) .

Q. What strategies enable selective functionalization for drug discovery applications?

  • Methodological Answer :

  • Suzuki-Miyaura coupling : Use boronic acid intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) to introduce aryl/heteroaryl groups at C5 ( ).
  • Carboxylic acid derivatization : Convert -COOH to amides or esters for prodrug design ( ).
  • Protecting groups : Temporarily mask the methylamino group with Boc during functionalization ( ) .

Q. What role does this compound play in catalytic or material science systems?

  • Methodological Answer :

  • Metal-organic frameworks (MOFs) : The pyridine-carboxylic acid moiety can coordinate to metal nodes (e.g., Fe³⁺, Cu²⁺) for heterogeneous catalysis ( ).
  • Photocatalysts : Functionalized nanoparticles (e.g., Fe₃O4@pyridine-carboxylic acid) enhance catalytic efficiency in cross-coupling reactions under solvent-free conditions ( ) .

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